MFCD18317129
Description
Based on analogous MDL-numbered compounds (e.g., MFCD11044885, MFCD00003330), such identifiers typically correspond to small organic or organometallic molecules used in pharmaceuticals, agrochemicals, or materials science. For instance, compounds like CAS 918538-05-3 (MFCD11044885) are pyrrolotriazine derivatives with applications in medicinal chemistry . While MFCD18317129’s exact structure remains undefined in the provided evidence, its comparison to structurally or functionally similar compounds can be inferred using established methodologies .
Properties
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-6-1-2-10(15)7(3-6)9-5-14-11(16)4-8(9)12(17)18/h1-5,15H,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKAERYDDBEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CNC(=O)C=C2C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687260 | |
| Record name | 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-11-6 | |
| Record name | 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD18317129” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. The methods involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317129” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are carried out using halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD18317129” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of “MFCD18317129” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Compound A: 4-Chloro-5-Isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3, MFCD11044885)
Structural Similarities :
Key Differences :
Synthesis : Compound A is synthesized via nucleophilic substitution using 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and isopropylamine under reflux in N,N-dimethylformamide (DMF) .
Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MFCD00003330)
Functional Similarities :
Key Differences :
| Property | This compound (Inferred) | Compound B |
|---|---|---|
| Molecular Formula | Not Available | C₇H₅BrO₂ |
| Molecular Weight | Not Available | 201.02 g/mol |
| Solubility | Not Available | 0.687 mg/mL in water |
| Hazard Profile | Not Available | H302 (oral toxicity) |
Synthesis : Compound B is synthesized via a condensation reaction between 1,2-phenylenediamine and 4-nitrobenzaldehyde using an A-FGO catalyst in tetrahydrofuran (THF), achieving 98% yield .
Comparison with Functionally Similar Compounds
Compound C: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Functional Overlap :
Contrasting Properties :
| Property | This compound (Inferred) | Compound C |
|---|---|---|
| BBB Permeability | Uncharacterized | High (Log P = 2.1) |
| Synthetic Accessibility | Not Available | Moderate (Synth. Score: 3.2/5) |
Research Findings and Limitations
- Structural Predictions : Computational models suggest this compound may share a pyrrolotriazine or benzimidazole core, given its MDL-series proximity to Compounds A and B .
- Data Gaps : Direct experimental data on this compound’s physicochemical properties, bioactivity, and synthetic routes are absent in the reviewed literature. Comparative analyses rely on structurally analogous compounds.
- Methodological Consistency: Studies on similar compounds emphasize reproducibility in synthesis (e.g., solvent selection, catalyst recycling) and adherence to IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
